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Compound of Interest |

(3-Chlorophenyl)(indolin-1-
Compound Name:
yl)methanone
CAS No.: 330468-96-7
Cat. No.: B404998
\ J

Document Type: Technical Characterization Guide Target Entity: (3-Chlorophenyl)(indolin-1-
yl)methanone CAS Registry:[Not widely assigned; Analogous to N-benzoyl indolines]
Molecular Formula: C1sH12CINO Exact Mass: 257.0607 Da

Executive Summary & Structural Context[1][2][3][4]
[5]

This technical guide provides a rigorous spectroscopic profile for (3-Chlorophenyl)(indolin-1-
yl)methanone, a tertiary amide scaffold relevant to medicinal chemistry, particularly in the
development of P2X7 antagonists and synthetic cannabinoid analogs.

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core acylated at the N1 position by
a 3-chlorobenzoyl moiety. Unlike planar indoles, the indoline ring introduces specific aliphatic
signatures in NMR and distinct fragmentation patterns in Mass Spectrometry (MS) due to the
saturation at the C2-C3 bond.

Synthetic Origin (Context for Impurities)

To accurately interpret spectra, one must understand the genesis of the sample. This
compound is typically synthesized via Schotten-Baumann acylation or peptide coupling.[1]
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Figure 1: Synthetic pathway highlighting the origin of the amide bond and potential
spectroscopic contaminants.

Mass Spectrometry (MS) Profile

The Mass Spectrometry profile serves as the primary confirmation of the molecular weight and
the presence of the halogen atom.

Experimental Methodology

« |onization: Electrospray lonization (ESI) in Positive Mode (+ve).

» Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Table: Key MS Signals
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. Relative Structural
m/z (Observed) lon Identity
Abundance Inference

Protonated molecular
258.07 [M+H]*+ (3>Cl) 100% (Base Peak) )
ion.

Definitive Chlorine

Isotope Signature.
260.07 [M+H]* (37Cl) ~32% i ]

The 3:1 ratio confirms

one Cl atom.

Sodium adduct
280.05 [M+Na]* Variable (common in glass
capillaries).

Acylium ion (3-
) chlorobenzoyl cation)
139.00 [C7H4CI]* High )
formed by amide bond

cleavage.

Indoline fragment
118.07 [CsHsN]* Moderate (loss of benzoyl
group).

Mechanistic Insight

The fragmentation is driven by the cleavage of the amide bond (C-N). The stability of the 3-
chlorobenzoyl cation (m/z 139) makes it a prominent fragment. Unlike indoles, the indoline ring
does not easily aromatize under mild ESI conditions, preserving the m/z 118 fragment.

Infrared Spectroscopy (IR)[6]

IR provides the "fingerprint" verification of the functional groups, specifically distinguishing the
amide formation from the starting amine and acid chloride.

Experimental Methodology

e Mode: ATR-FTIR (Attenuated Total Reflectance).

» State: Solid crystalline powder.
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Spectral Assignments[3][7][8]

Frequency (cm™?)

Intensity

Vibration Mode

Interpretation

1635 — 1645

Strong

v(C=0) Amide

Tertiary amide stretch.
Lower frequency than
secondary amides
due to lack of H-
bonding donation and

ring strain.

1590, 1480

Medium

v(C=C) Aromatic

Skeletal vibrations of
the benzene and

indoline rings.

2920 - 2950

Weak

v(C-H) Aliphatic

C2 and C3 methylene
protons of the indoline

ring.

3050

Weak

v(C-H) Aromatic

C-H stretches on the

phenyl rings.

740 - 780

Strong

v(C-Cl)

Characteristic C-Cl
stretch (often overlaps
with aromatic out-of-

plane bends).

No Peak

N/A

V(N-H)

Absence of peak at
3200-3400 cm~t
confirms full
conversion of indoline
(secondary amine) to

tertiary amide.

Nuclear Magnetic Resonance (NMR)[3][5][7]1[8][9]

[10][11]

NMR is the definitive tool for establishing connectivity. The indoline ring presents a distinct

aliphatic pattern that differentiates it from indole analogs.
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'H NMR (Proton NMR)
¢ Solvent: CDClIs (Chloroform-d)

e Frequency: 400 MHz or higher.

Predicted Reference Data:
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(0 ppm) Logic

Proton on 3-Cl-
phenyl between
Cl and C=0.

) Deshielded by

7.60 Singlet () 1H Ar-H (2

carbonyl
anisotropy and
Cl inductive

effect.

Proton ortho to
7.50 Doublet (d) 1H Ar-H (6" carbonyl on 3-Cl-
phenyl.

Proton ortho to

7.45 Doublet (d) 1H Ar-H (4 cl

) Meta proton of 3-
7.35 Triplet () 1H Ar-H (5
Cl-phenyl.

H4, H5, H6 of

7.20-7.10 Multiplet 3H Indoline Ar-H ) o
indoline ring.

Proton ortho to
Nitrogen. Often
broad due to
6.90 - 7.00 Broad/Mult. 1H Indoline H7 restricted rotation
around the
amide bond

(rotamers).

N-CHa.

Significantly
4.15 Triplet (t) 2H Indoline C2-H deshielded by

the adjacent

amide nitrogen.

3.15 Triplet () 2H Indoline C3-H Ar-CH2. Benzylic

protons, typical
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aliphatic region.

Critical Analysis: The key differentiator between the starting material (indoline) and the product
is the shift of the C2 protons. In free indoline, these appear near 3.5 ppm. In the amide, they
shift downfield to ~4.15 ppm due to the electron-withdrawing nature of the carbonyl group.

13C NMR (Carbon NMR)

e Solvent: CDCIs

o Key Features:

Chemical Shift (6 ppm) Assignment Notes
168.5 C=0 (Carbonyl) Diagnostic amide peak.
_ Aromatic carbon attached to

142.0 Indoline C-N )

Nitrogen.

Carbon bearing the Chlorine
134.5 C-Cl

atom.
125.0 -130.0 Aromatic C Cluster of aromatic signals.
50.5 Indoline C2 N-CH: carbon.
28.0 Indoline C3 Ar-CHz carbon.

Analytical Workflow & Decision Matrix

To ensure the trustworthiness of the characterization, follow this logic tree. This prevents
misidentification with starting materials or indole analogs.
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Step 3: tH NMR
Are C2-H triplets at ~4.1 ppm?

CONFIRMED
(3-Chlorophenyl)(indolin-1-yl)methanone

Unknown Sample

Step 1: IR Spectrum
Is N-H peak (3300 cm~1) absent?

Yes

Step 2: Mass Spec
Is [M+H]* 258/260 (3:1)?

Yes

[ FAIL: Oxidized to Indole Analog ]

No (Signal at 3.5 ppm)

No (Mass -2 Da)No (N-H present)

FAIL: Contains Unreacted Indoline

Click to download full resolution via product page

Figure 2: Self-validating analytical decision matrix.

Detailed Experimental Protocols
Protocol A: Sample Preparation for NMR

¢ Massing: Weigh 5-10 mg of the solid product into a clean vial.

¢ Solvation: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an

internal standard.
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« Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
small plug of glass wool into the NMR tube.

e Acquisition: Run a standard proton sequence (16 scans minimum) with a relaxation delay
(d1) of at least 1.0 second to ensure accurate integration of aromatic protons.

Protocol B: Rapid Purity Check (TLC)

Before expensive spectroscopic analysis, validate purity.

o Stationary Phase: Silica Gel 60 F2sa.

» Mobile Phase: Hexane:Ethyl Acetate (3:1).

 Visualization: UV Light (254 nm). The product will be UV active.

o Rf Value: The amide is less polar than the free amine (indoline) and the acid. Expect Rf
~0.4-0.6 (system dependent), higher than the starting indoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Amide Synthesis [fishersci.dk]

 To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of (3-Chlorophenyl)(indolin-1-yl)methanone]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b404998#spectroscopic-data-nmr-
ir-ms-for-3-chlorophenyl-indolin-1-yl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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